(4-Fluoro-3-iodo-phenyl)-acetonitrile
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Overview
Description
(4-Fluoro-3-iodo-phenyl)-acetonitrile is an organic compound that features a phenyl ring substituted with both a fluorine and an iodine atom, as well as an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-3-iodo-phenyl)-acetonitrile typically involves the halogenation of a phenylacetonitrile precursor. One common method is the electrophilic aromatic substitution reaction, where a fluorine and an iodine atom are introduced to the phenyl ring under controlled conditions. The reaction conditions often involve the use of halogenating agents such as N-iodosuccinimide (NIS) and Selectfluor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-3-iodo-phenyl)-acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted phenylacetonitriles, phenylacetic acids, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Fluoro-3-iodo-phenyl)-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-iodo-phenyl)-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluoro-3-chloro-phenyl)-acetonitrile
- (4-Fluoro-3-bromo-phenyl)-acetonitrile
- (4-Fluoro-3-methyl-phenyl)-acetonitrile
Uniqueness
(4-Fluoro-3-iodo-phenyl)-acetonitrile is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The iodine atom, being larger and more polarizable, can enhance the compound’s reactivity in substitution and coupling reactions compared to its chloro or bromo analogs. The fluorine atom contributes to the compound’s stability and influences its electronic properties.
Properties
CAS No. |
260050-98-4 |
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Molecular Formula |
C8H5FIN |
Molecular Weight |
261.03 g/mol |
IUPAC Name |
2-(4-fluoro-3-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H5FIN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 |
InChI Key |
RAXTZQBBZBGNJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)I)F |
Origin of Product |
United States |
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